N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
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Overview
Description
N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with various functional groups including a benzyl group, a hydroxyl group, a methyl group, and a piperidinylmethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Piperidinylmethyl Substitution: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using 4-methylpiperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Oxidation Products: Benzofuran derivatives with carbonyl groups.
Reduction Products: Benzofuran derivatives with hydroxyl groups.
Substitution Products: Benzofuran derivatives with various substituted groups.
Scientific Research Applications
N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide: Unique due to its specific substitution pattern and functional groups.
N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide: Lacks the piperidinylmethyl group.
N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran: Lacks the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16-10-12-26(13-11-16)15-19-20(27)8-9-21-23(19)22(17(2)29-21)24(28)25-14-18-6-4-3-5-7-18/h3-9,16,27H,10-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXWLOZPNDEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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